![molecular formula C9H7Cl2N3 B578228 2,6-dichloro-4-(1H-imidazol-2-yl)aniline CAS No. 1337882-05-9](/img/structure/B578228.png)
2,6-dichloro-4-(1H-imidazol-2-yl)aniline
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Overview
Description
“2,6-dichloro-4-(1H-imidazol-2-yl)aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen significant advances, with a focus on the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their versatility in chemical reactions. They are key components in functional molecules used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Therapeutic Potential
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Some imidazole derivatives have been synthesized and evaluated for antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
Antihistaminic Agent
Imidazole ring is present in commercially available drugs such as clemizole and astemizole, which are used as antihistaminic agents .
Antiulcer Agent
Imidazole derivatives such as omeprazole and pantoprazole are used as antiulcer agents .
Antihelmintic Agent
Thiabendazole, which contains an imidazole ring, is used as an antihelmintic agent .
Antinematodal Agent
Nocodazole, another imidazole derivative, is used as an antinematodal agent .
Antiprotozoal and Antibacterial Agent
Imidazole derivatives such as tinidazole and ornidazole are used as antiprotozoal and antibacterial agents .
Synthesis of Functional Molecules
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications to which this important heterocycle is being deployed . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , which suggests that they can have various molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
properties
IUPAC Name |
2,6-dichloro-4-(1H-imidazol-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h1-4H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMXUIXOFFGDBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=CC(=C(C(=C2)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-4-(1H-imidazol-2-yl)aniline |
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